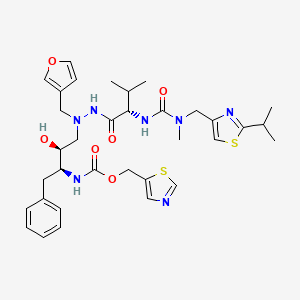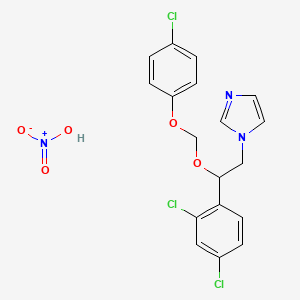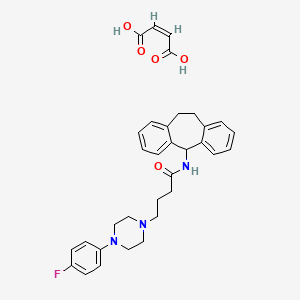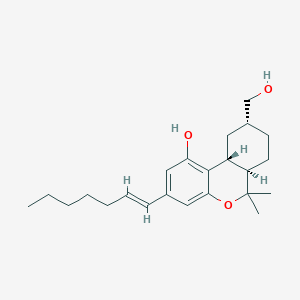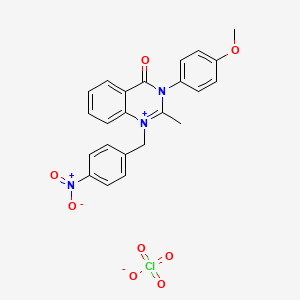
Quinazolinium, 3,4-dihydro-3-(4-methoxyphenyl)-2-methyl-1-((4-nitrophenyl)methyl)-4-oxo-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrobenzyl)-2-methyl-3-(4-methoxyphenyl)-4(3H)-quinazolinonium perchlorate is a complex organic compound that belongs to the quinazolinonium family This compound is characterized by its unique structure, which includes a nitrobenzyl group, a methoxyphenyl group, and a quinazolinonium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrobenzyl)-2-methyl-3-(4-methoxyphenyl)-4(3H)-quinazolinonium perchlorate typically involves multiple steps. The initial step often includes the formation of the quinazolinonium core, followed by the introduction of the nitrobenzyl and methoxyphenyl groups. Common reagents used in these reactions include nitrobenzyl chloride, methoxyphenyl boronic acid, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Nitrobenzyl)-2-methyl-3-(4-methoxyphenyl)-4(3H)-quinazolinonium perchlorate undergoes various chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitro derivatives, amine derivatives, and substituted quinazolinonium compounds. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.
Aplicaciones Científicas De Investigación
1-(4-Nitrobenzyl)-2-methyl-3-(4-methoxyphenyl)-4(3H)-quinazolinonium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrobenzyl)-2-methyl-3-(4-methoxyphenyl)-4(3H)-quinazolinonium perchlorate involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo redox reactions, influencing cellular oxidative stress. The methoxyphenyl group may interact with specific enzymes or receptors, modulating their activity. The quinazolinonium core can intercalate with DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Nitrobenzyl)-2-methyl-3-phenyl-4(3H)-quinazolinonium perchlorate: Lacks the methoxy group, which may affect its biological activity.
1-(4-Nitrobenzyl)-2-methyl-3-(4-hydroxyphenyl)-4(3H)-quinazolinonium perchlorate: Contains a hydroxy group instead of a methoxy group, influencing its reactivity and solubility.
1-(4-Nitrobenzyl)-2-methyl-3-(4-chlorophenyl)-4(3H)-quinazolinonium perchlorate:
Uniqueness
1-(4-Nitrobenzyl)-2-methyl-3-(4-methoxyphenyl)-4(3H)-quinazolinonium perchlorate is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
92944-93-9 |
|---|---|
Fórmula molecular |
C23H20ClN3O8 |
Peso molecular |
501.9 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-2-methyl-1-[(4-nitrophenyl)methyl]quinazolin-1-ium-4-one;perchlorate |
InChI |
InChI=1S/C23H20N3O4.ClHO4/c1-16-24(15-17-7-9-19(10-8-17)26(28)29)22-6-4-3-5-21(22)23(27)25(16)18-11-13-20(30-2)14-12-18;2-1(3,4)5/h3-14H,15H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
YSZJVWBUYBENKU-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)

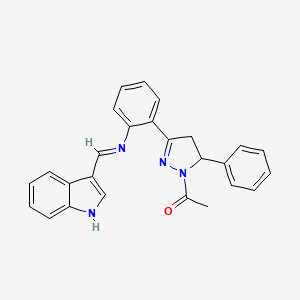
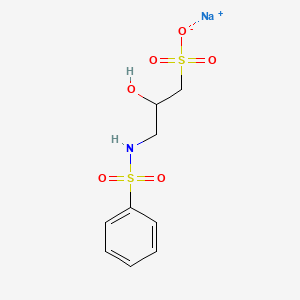
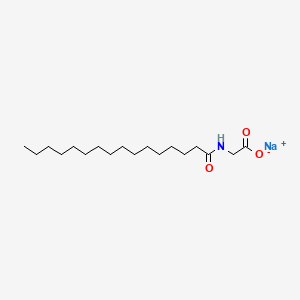
![(1S,2R,5S,8S,9S,10S,11R,12R,13R)-8,9,12-trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,15-dione](/img/structure/B12754450.png)

